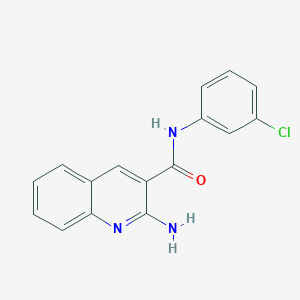

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-11-5-3-6-12(9-11)19-16(21)13-8-10-4-1-2-7-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMFRTKBPBZPBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] This document outlines a robust, multi-step synthetic protocol commencing with a modified Friedländer annulation, followed by amidation.[2][3][4] Each phase of the synthesis is explained with expert insights into the underlying chemical principles and critical process parameters. Furthermore, a detailed workflow for the comprehensive characterization of the final compound is presented, utilizing modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for the preparation and validation of this and structurally related quinoline derivatives.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational motif in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][5] Derivatives of this scaffold are integral to a wide array of pharmaceuticals, exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The 2-aminoquinoline-3-carboxamide core, in particular, has attracted considerable attention as it combines the rich pharmacology of the quinoline nucleus with the versatile hydrogen bonding capabilities of the carboxamide group, making it a prime candidate for targeted drug design and inhibitor development.[6][7]

The target molecule, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, incorporates a 3-chlorophenyl substituent, a common bioisostere in drug design used to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and receptor binding affinity. The synthesis of this specific analogue provides a valuable addition to compound libraries for screening and lead optimization. This guide details a reproducible synthetic route and the corresponding analytical methods required to unequivocally confirm the structure and purity of the final product, ensuring data integrity for subsequent biological evaluation.

Synthesis Methodology

The synthesis of the target compound is achieved through a logical and efficient two-step process. The first step involves the construction of the core 2-aminoquinoline-3-carboxylate scaffold via a base-catalyzed Friedländer condensation. The second step is a direct amidation to couple the quinoline core with 3-chloroaniline.

Principle of the Synthetic Route

The chosen strategy leverages the classic Friedländer synthesis, a reliable method for forming quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3][4] In this protocol, we utilize 2-aminobenzaldehyde and ethyl cyanoacetate as starting materials. The reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic 2-aminoquinoline ring system. Subsequent hydrolysis of the resulting nitrile under the reaction conditions and esterification affords the ethyl ester, which is then activated for amidation.

Synthesis Scheme

Caption: Synthetic route for 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |

| 2-Aminobenzaldehyde | C₇H₇NO | 121.14 | Sigma-Aldrich | Purity ≥98% |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Acros Organics | Purity ≥99% |

| 3-Chloroaniline | C₆H₆ClN | 127.57 | Alfa Aesar | Purity ≥99% |

| Piperidine | C₅H₁₁N | 85.15 | Merck | Catalyst |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Fisher Scientific | Solvent, Anhydrous |

| Toluene | C₇H₈ | 92.14 | VWR | Solvent, Anhydrous |

| Trimethylaluminum | Al(CH₃)₃ | 72.09 | Sigma-Aldrich | 2.0 M solution in Toluene |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | For extraction/chromatography |

| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | For chromatography |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Sigma-Aldrich | Drying agent |

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-aminoquinoline-3-carboxylate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (10.0 g, 82.5 mmol) and absolute ethanol (100 mL). Stir the mixture until the solid is fully dissolved.

-

Addition of Reagents: To the solution, add ethyl cyanoacetate (9.34 g, 82.5 mmol) followed by piperidine (0.8 mL, 8.1 mmol) in a dropwise manner. The addition of the basic catalyst is a critical step to initiate the condensation.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system.[5] The formation of the product will be indicated by the appearance of a new, more polar spot.

-

Workup and Isolation: After completion, cool the mixture to room temperature. The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL).

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield ethyl 2-aminoquinoline-3-carboxylate as bright yellow crystals. Dry the product under vacuum.

Step 2: Synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 3-chloroaniline (2.55 g, 20.0 mmol) in anhydrous toluene (50 mL).

-

Amide Coupling Activation: Cool the solution to 0°C using an ice bath. Slowly add trimethylaluminum (10.0 mL of a 2.0 M solution in toluene, 20.0 mmol) via syringe. Caution: Trimethylaluminum is pyrophoric and reacts violently with water. This forms an aluminum-amide complex, which is a highly effective acylation promoter.

-

Addition of Ester: After stirring for 30 minutes at 0°C, add ethyl 2-aminoquinoline-3-carboxylate (2.16 g, 10.0 mmol), dissolved in anhydrous toluene (30 mL), to the reaction mixture in a dropwise fashion.

-

Reaction Execution: Remove the ice bath and heat the mixture to 80°C for 12 hours. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) until the starting ester is consumed.

-

Quenching and Workup: Cool the reaction to 0°C and quench it carefully by the slow, dropwise addition of 1 M HCl (50 mL). The mixture is then partitioned between ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous MgSO₄.[5]

-

Purification: Remove the solvent under reduced pressure. The crude solid is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the final product as a pale yellow solid.[5]

Characterization and Structural Elucidation

A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.

Analytical Workflow

Caption: Workflow for the analytical characterization of the target compound.

Expected Spectroscopic and Physical Data

The following table summarizes the expected characterization data for the title compound based on its chemical structure and data from analogous compounds.[8][9]

| Analysis | Expected Results |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~10.2 (s, 1H, CONH ), ~8.9 (s, 1H, Quinoline H4), 7.5-8.2 (m, Ar-H ), ~7.4 (t, 1H, Ar-H ), ~7.2 (d, 1H, Ar-H ), ~6.8 (s, 2H, NH₂ ). |

| ¹³C NMR | δ (ppm) in DMSO-d₆: ~165 (C=O), ~158 (C2-NH₂), 115-150 (Ar-C ), ~133 (C-Cl). |

| FT-IR | ν (cm⁻¹): 3450-3300 (N-H stretch, amine & amide), 1660 (C=O stretch, amide I), 1620 (N-H bend), 1580 (C=C stretch, aromatic), ~780 (C-Cl stretch). |

| HRMS (ESI+) | m/z: Calculated for C₁₆H₁₃ClN₄O [M+H]⁺: 313.0805; Found: 313.08xx. The isotopic pattern for one chlorine atom ([M+H]⁺ and [M+2+H]⁺ in ~3:1 ratio) must be observed. |

| Melting Point | Expected to be a crystalline solid with a sharp melting point, likely >200°C. |

| Appearance | Pale yellow to off-white solid. |

Discussion of Characterization:

-

NMR Spectroscopy: ¹H NMR is crucial for identifying all unique proton environments. The downfield singlet for the amide proton (NH) and the characteristic signals for the quinoline and chlorophenyl rings are key identifiers. ¹³C NMR confirms the carbon skeleton, with the carbonyl carbon appearing significantly downfield.

-

FT-IR Spectroscopy: This technique validates the presence of key functional groups. The distinct N-H stretches for both the primary amine and the secondary amide, along with the strong amide I carbonyl absorption, are definitive.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides the most accurate confirmation of the molecular formula. The exact mass measurement and the characteristic isotopic signature of chlorine are unambiguous proofs of the compound's identity.

Conclusion

This guide presents a detailed and reliable protocol for the synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide. By following the outlined Friedländer annulation and subsequent amidation, researchers can efficiently produce this valuable heterocyclic compound. The comprehensive characterization workflow, employing NMR, FT-IR, and MS, provides a robust system for structural verification and purity assessment, ensuring high-quality material for applications in drug discovery and medicinal chemistry. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized quinoline derivatives.

References

-

Wikipedia. Friedländer synthesis. [Link]

-

National Center for Biotechnology Information. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. [Link]

-

PubChem. 2-Aminoquinoline. [Link]

-

FooDB. Showing Compound 2-Aminoquinoline (FDB012467). [Link]

-

ResearchGate. Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][2][10] naphthyridines and study of their fluorescence behavior | Request PDF. [Link]

-

International Journal of Chemical Studies. Synthesis, characterization and antimicrobial screening of N-(3-amino-6-(2,3-dichlorophenyl)- 1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline. [Link]

-

ResearchGate. 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. [Link]

-

PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

-

SpringerLink. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. [Link]

-

ResearchGate. Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. [Link]

-

ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

ACS Publications. Synthesis of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (3a–j). [Link]

-

PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

-

PubMed Central. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

-

MDPI. 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. [Link]

-

PubMed Central. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. [Link]

-

ResearchGate. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedlaender Synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. mdpi.com [mdpi.com]

- 10. Showing Compound 2-Aminoquinoline (FDB012467) - FooDB [foodb.ca]

Foreword: The Quinoline-3-Carboxamide Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Novel Quinoline-3-Carboxamide Derivatives

The quinoline core is a highly privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] When functionalized at the 3-position with a carboxamide linkage, this scaffold gives rise to a class of compounds—quinoline-3-carboxamides—with a remarkable breadth of biological activities, including anticancer, immunomodulatory, and antimicrobial effects.[2][3][4] Derivatives like Tasquinimod, for example, have demonstrated significant immunomodulatory and anti-tumor effects in preclinical models.[2] The journey from a promising molecular scaffold to a viable drug candidate, however, is critically dependent on a thorough understanding and optimization of its physicochemical properties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential physicochemical characterization of novel quinoline-3-carboxamide derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, grounding our discussion in the fundamental principles that govern a molecule's behavior in a biological system. Our focus is on establishing a robust, self-validating framework for analysis that ensures data integrity and accelerates the drug discovery pipeline.

The Foundational Workflow: From Synthesis to Physicochemical Profiling

The characterization of any new chemical entity begins with its synthesis and structural confirmation. A common and effective route to quinoline-3-carboxamide derivatives involves a multi-step process, often starting with a Vilsmeier-Haack reaction on acetanilides to form a 2-chloro-3-carbaldehyde quinoline intermediate.[2] This is followed by oxidation to the corresponding carboxylic acid, which is then coupled with a desired amine to yield the final carboxamide product.[2][5]

Once synthesized, a rigorous analytical workflow is imperative to establish the compound's identity, purity, and key physicochemical parameters. This workflow forms the basis of all subsequent biological evaluation.

Caption: High-level workflow for the characterization of novel derivatives.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical physicochemical property for orally administered drugs, as a compound must first dissolve in the gastrointestinal fluid to be absorbed.[6][7] For ionizable molecules like quinoline-3-carboxamides, solubility is intimately linked to pH. The quinoline ring itself is a weak base, meaning its solubility profile can change dramatically across the physiological pH range of the GI tract.[6]

Causality in Method Selection

While several methods exist, the shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility due to its directness and reliability.[8] However, for higher throughput screening in early discovery, miniaturized potentiometric or UV-based methods (like those used in a SiriusT3 instrument) can provide rapid and accurate data from minimal compound quantities.[8] The choice of method is therefore a balance between throughput needs and the required precision for a given development stage.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask)

-

Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Incubation: Add an excess amount of the solid quinoline-3-carboxamide derivative to a known volume of each buffer in separate vials. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study should be conducted for a new chemical series.

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid precipitation or adsorption of the compound onto the filter membrane.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to permeate biological membranes, including the intestinal wall and the blood-brain barrier.[9] It is most commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds. An optimal logP/logD value (typically between 1 and 3) is often sought, as excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10]

Causality in Method Selection

The shake-flask method using n-octanol and water is the traditional method for logP determination. It directly measures the partitioning of the compound between these two immiscible phases. For higher throughput, reversed-phase HPLC (RP-HPLC) can be used to estimate logP based on the compound's retention time, which correlates with its lipophilicity. The choice depends on the need for a direct, thermodynamically accurate value versus a rapid, relative measure for ranking compounds in a series.

Experimental Protocol: Shake-Flask logP Determination

Caption: Workflow for logP determination via the shake-flask method.

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for logD) with n-octanol by mixing them overnight and then separating the layers. This step is critical to prevent volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of the quinoline-3-carboxamide derivative in the aqueous phase. The initial concentration should be well below the compound's aqueous solubility limit.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to facilitate partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC method.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For quinoline-3-carboxamides, which typically have a basic nitrogen in the quinoline ring system, the pKa dictates the charge state of the molecule at different physiological pH values.[6] This, in turn, directly influences both solubility (ionized species are generally more soluble) and membrane permeability (neutral species are generally more permeable), making pKa a cornerstone property in drug design.[7]

Causality in Method Selection

Potentiometric titration is the most accurate and widely used method for pKa determination.[7][8] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added. The resulting titration curve allows for the precise calculation of the pKa. Spectrophotometric methods can also be used if the compound possesses a chromophore that changes its UV-Vis absorbance upon ionization.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (often water with a co-solvent like methanol or DMSO for less soluble compounds).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision micro-burette.

-

Titration: Titrate the solution with a standardized solution of HCl (for a basic pKa) or NaOH (for an acidic pKa), adding small, precise volumes of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the inflection point of this curve, often calculated precisely using the second derivative of the curve (Δ²pH/ΔV²).[7]

Integrating Physicochemical Data for ADMET Prediction

The true power of experimentally determining these core properties lies in their ability to inform predictive models for a compound's overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[9] Online tools such as SwissADME and pkCSM are frequently used to provide an early assessment of a compound's drug-likeness.[11][12] These algorithms use the fundamental physicochemical properties, often in combination with structural features, to predict parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for toxicity.[13][14]

Table 1: Example Physicochemical and Predicted ADMET Data for a Hypothetical Quinoline-3-Carboxamide Series

| Compound ID | MW ( g/mol ) | logP (experimental) | Aqueous Solubility @ pH 7.4 (µg/mL) | pKa (basic) | Predicted GI Absorption | Predicted BBB Permeant |

| Q3C-001 | 350.4 | 2.8 | 55 | 5.2 | High | Yes |

| Q3C-002 | 385.5 | 4.1 | < 5 | 5.1 | Low | No |

| Q3C-003 | 364.4 | 2.1 | 150 | 6.8 | High | No |

This integrated view allows medicinal chemists to establish clear Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR), guiding the rational design of the next generation of derivatives with improved overall profiles.[1]

Biological Context: The ATM Kinase Inhibition Pathway

Understanding the mechanism of action is crucial. Certain quinoline-3-carboxamide derivatives have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase.[3][15] ATM is a critical mediator of the DNA Damage Response (DDR) pathway. In cancer therapy, inhibiting ATM can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, leading to synthetic lethality and enhancing treatment efficacy.[3]

Caption: Inhibition of the ATM kinase in the DNA Damage Response pathway.

Conclusion

The systematic and rigorous evaluation of physicochemical properties is not a perfunctory exercise but a cornerstone of modern drug discovery. For novel quinoline-3-carboxamide derivatives, a deep understanding of solubility, lipophilicity, and ionization constant provides the essential data needed to interpret biological results, predict in vivo behavior, and guide molecular design. By employing the robust protocols and logical workflows detailed in this guide, research teams can ensure the generation of high-quality, reproducible data, thereby de-risking their projects and accelerating the path toward identifying new, effective medicines.

References

-

Various Authors. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

-

Mvondo, M. A., et al. (2021). In Silico ADME/T Properties of Quinine Derivatives using SwissADME and pkCSM Webservers. ResearchGate. [Link]

-

Czopek, A., et al. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. [Link]

-

Ganesh, S., et al. (2024). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Bentham Science Publishers. [Link]

-

Al-Soud, Y. A., et al. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

-

Kaur, M., et al. (n.d.). Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. International Journal of Pharmaceutical Sciences. [Link]

-

Singh, P., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

-

Various Authors. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. ResearchGate. [Link]

-

He, J-F., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. PubMed. [Link]

-

Various Authors. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. [Link]

-

Singh, P., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. [Link]

-

Various Authors. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

-

Shivaraj, Y., et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

-

Savić, M. M., et al. (2021). Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa. ResearchGate. [Link]

-

Various Authors. (n.d.). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. ResearchGate. [Link]

-

Various Authors. (n.d.). Experimental and predicted pKa, log P and solubility of the study compounds. ResearchGate. [Link]

-

Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

-

Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. [Link]

-

Baek, K., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. [Link]

-

Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. [Link]

Sources

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scitechnol.com [scitechnol.com]

- 9. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activity Screening of Substituted Quinoline-3-Carboxamides

Abstract: The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its derivatives, substituted quinoline-3-carboxamides have emerged as a particularly versatile class, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the systematic screening of these compounds. Moving beyond mere procedural descriptions, this document elucidates the causality behind experimental choices, outlines self-validating protocols, and grounds its recommendations in authoritative literature to ensure scientific integrity and reproducibility.

Chapter 1: The Strategic Framework for Bioactivity Screening

A successful drug discovery campaign hinges on a logical, tiered screening strategy that efficiently identifies promising candidates while minimizing resource expenditure. The initial phase involves broad, high-throughput primary assays to identify "hits" with the desired biological activity. These hits are then subjected to more rigorous secondary screening, including dose-response studies, to confirm activity and determine potency. Finally, compounds that pass this stage proceed to in-depth mechanistic studies to elucidate their mode of action, paving the way for lead optimization.[5]

Caption: A high-level workflow for drug discovery using quinoline-3-carboxamides.

Chapter 2: Anticancer Activity Screening

Quinoline-3-carboxamides have shown significant promise as anticancer agents, often acting through the inhibition of critical cellular pathways such as the DNA Damage Response (DDR) via kinases like Ataxia Telangiectasia Mutated (ATM), topoisomerases, or various protein kinases.[1][2][6][7] The initial step in evaluating their potential is to assess their ability to inhibit cancer cell proliferation or induce cell death.

Primary Screening: In Vitro Cytotoxicity Assessment

The foundational assay for any potential anticancer compound is the measurement of its cytotoxic or cytostatic effects on cancer cell lines.

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[9][10] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[8] This provides a reliable method for quantifying the effect of a compound on cell survival.

Caption: Workflow for the agar well diffusion antimicrobial screening method.

Experimental Protocol: Agar Well Diffusion Assay

-

Materials and Reagents:

-

Bacterial strains: Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922)

-

Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB)

-

Sterile petri dishes, cotton swabs, and cork borer (6 mm)

-

0.5 McFarland turbidity standard

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Controls: Negative/solvent control (DMSO), Positive control (e.g., Ciprofloxacin solution)

-

-

Step-by-Step Methodology:

-

Inoculum Preparation: Inoculate a few bacterial colonies into MHB and incubate until the turbidity matches the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). [11] 2. Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn. [12] 3. Well Creation: Using a sterile 6 mm cork borer, punch uniform wells into the agar. [13] 4. Sample Addition: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, the positive control, and the solvent control into separate wells. [14] 5. Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours. [12] 6. Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

-

Data Presentation and Interpretation

The results are typically presented as the mean diameter of the zone of inhibition. This assay is primarily qualitative but provides a strong indication of activity. Compounds showing significant zones of inhibition are then selected for quantitative minimum inhibitory concentration (MIC) determination using methods like broth microdilution. [14][15]

| Compound ID | Concentration (µ g/well ) | Zone of Inhibition vs. S. aureus (mm) | Zone of Inhibition vs. E. coli (mm) |

|---|---|---|---|

| Q3C-04 | 100 | 18 | 12 |

| Q3C-05 | 100 | 11 | 0 |

| Ciprofloxacin | 10 | 25 | 30 |

| DMSO | - | 0 | 0 |

Chapter 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and compounds that can modulate the inflammatory response are of high therapeutic value. Quinoline-3-carboxamides have demonstrated potential in this area, warranting their evaluation in relevant models. [3]

In Vivo Screening: Carrageenan-Induced Paw Edema Model

This is a classical and highly reproducible in vivo model used for the evaluation of acute anti-inflammatory activity of novel compounds. [16][17] Principle of the Model: The subcutaneous injection of carrageenan, a phlogistic (inflammation-inducing) agent, into a rodent's paw triggers a localized, acute inflammatory response. [16]This response is biphasic, involving the release of early-phase mediators like histamine and serotonin, followed by a later phase mediated by prostaglandins, which is particularly sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs). [16]The resulting paw edema (swelling) is quantified by measuring the increase in paw volume. The ability of a pre-administered test compound to reduce this swelling compared to a control group is a direct measure of its anti-inflammatory effect. [18][19]

Caption: Timeline of the carrageenan-induced paw edema experiment.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Materials and Reagents:

-

Step-by-Step Methodology:

-

Animal Preparation: Acclimatize animals for at least one week. Fast them overnight before the experiment but allow free access to water.

-

Grouping: Divide the rats into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

-

Baseline Measurement (T=0): Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds, vehicle, or positive control drug orally (p.o.) or intraperitoneally (i.p.), typically 60 minutes before the carrageenan injection. [17] 5. Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat. [18] 6. Post-Induction Measurements: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours. [19] 7. Data Analysis: Calculate the percentage of edema (swelling) at each time point relative to the baseline volume. Then, calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.

-

Data Presentation and Interpretation

The efficacy of the compounds is expressed as the percentage inhibition of edema. A significant reduction in paw volume, especially during the 3-4 hour window, suggests potential inhibition of the cyclooxygenase (COX) pathway. [16]

| Treatment Group (Dose) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |

|---|---|---|

| Vehicle Control | 0.85 ± 0.05 | - |

| Indomethacin (10 mg/kg) | 0.38 ± 0.03 | 55.3% |

| Q3C-06 (20 mg/kg) | 0.65 ± 0.04 | 23.5% |

| Q3C-07 (20 mg/kg) | 0.41 ± 0.03 | 51.8% |

Conclusion and Future Perspectives

This guide has detailed a systematic, multi-tiered approach for the initial biological screening of substituted quinoline-3-carboxamides for anticancer, antimicrobial, and anti-inflammatory activities. The protocols provided are based on well-established, reproducible methods that allow for the reliable identification of active compounds.

Compounds that demonstrate significant and dose-dependent activity in these primary and secondary screens should be advanced to more sophisticated mechanistic studies. For anticancer agents, this may involve specific kinase inhibition assays or Western blot analysis to confirm target engagement. [7]For antimicrobials, determining the mode of action (bacteriostatic vs. bactericidal) is a critical next step. For anti-inflammatory candidates, evaluation in chronic inflammation models and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) can provide deeper mechanistic insight. [21]This structured progression from broad screening to focused investigation is paramount for the successful development of novel quinoline-3-carboxamide-based therapeutics.

References

- The Structure-Activity Relationship of 3-Quinoline Carboxamide ATM Inhibitors: A Technical Guide. (n.d.). Benchchem.

- MTT assay. (2024). In Wikipedia.

- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). YouTube.

- Gautam, R. K., & Singh, D. (2022). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives. (n.d.). Benchchem.

- In Vitro Cytotoxicity MTT Assay Testing. (n.d.). Nelson Labs.

- Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2021). ResearchGate.

- Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives. (2015). PMC - NIH.

- Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. (2017). PMC - PubMed Central.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies.

- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate.

- Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes.

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (n.d.). National Genomics Data Center (CNCB-NGDC).

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2011). Semantic Scholar.

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025, January 28). PubMed.

- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI.

- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.

- In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2014). PMC - NIH.

- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2018). MDPI.

- Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). Taylor & Francis Online.

- Methods for in vitro evaluating antimicrobial activity: A review. (2017). PMC - PubMed Central.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). MDPI.

- Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. (2020). Slideshare.

- Application Notes and Protocols for Agar Diffusion Method in Antibacterial Testing of Dicranolomin. (n.d.). Benchchem.

- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). PubMed.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis Online.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). PubMed.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). PMC - PubMed Central.

- Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. (n.d.). ResearchGate.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).

- Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds. (2002). Bioorganic & Medicinal Chemistry Letters.

- Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. (n.d.). Neuroquantology.

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.).

- Review on recent development of quinoline for anticancer activities. (n.d.).

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Royal Society of Chemistry.

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020, June 4). ResearchGate.

- Synthesis of novel quinoline −3‐carboxamides (283–290). (n.d.). ResearchGate.

- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications.

Sources

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. MTT assay - Wikipedia [en.wikipedia.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. hereditybio.in [hereditybio.in]

- 13. botanyjournals.com [botanyjournals.com]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide: A Technical Guide to Target Identification and Validation

Introduction: The Quinoline Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The quinoline carboxamide core is a well-established "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This structural motif is present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, immunomodulatory, antimicrobial, and neuroprotective effects. The specific compound of interest, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, possesses the characteristic features of this class, suggesting a high probability of clinically relevant biological activity. This guide provides a comprehensive exploration of potential therapeutic targets for this molecule, grounded in the established activities of structurally related quinoline derivatives. We will delve into the rationale for investigating these targets and provide detailed, field-proven methodologies for their experimental validation.

I. Primary Therapeutic Arenas and Potential Molecular Targets

Based on extensive analysis of the quinoline carboxamide literature, we have identified three primary therapeutic arenas for which 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is a promising candidate: Oncology, Neurodegenerative Disorders, and Immuno-inflammation.

Oncology: A Multi-pronged Attack on Cancer Pathophysiology

The quinoline carboxamide scaffold has been extensively investigated for its anticancer properties, with several derivatives showing potent activity against various cancer cell lines. The potential mechanisms of action are multifaceted, suggesting that 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide may exert its effects through the modulation of several key oncogenic pathways.

-

Protein Kinases: A significant number of quinoline derivatives function as protein kinase inhibitors.[1][2][3] Key kinases that could be targeted by our lead compound include:

-

ATM Kinase: As a central player in the DNA damage response (DDR), inhibition of ATM kinase can sensitize cancer cells to chemo- and radiotherapy.[4][5]

-

EGFR, BRAFV600E, and HER-2: These are well-validated oncogenic drivers in a variety of cancers.[1][2][3]

-

Protein Kinase CK2: This kinase is involved in cell growth, proliferation, and suppression of apoptosis, making it an attractive cancer target.[6]

-

Src, FAK, and Paxillin: These are key components of focal adhesion signaling, which is crucial for cancer cell migration and metastasis.[7]

-

-

DNA Damage and Apoptosis Pathways:

-

Cholesteryl Ester Transfer Protein (CETP): While primarily associated with cardiovascular disease, CETP inhibitors have also demonstrated anticancer activity.[6]

Neurodegenerative Disorders: Targeting the Pathological Hallmarks of Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Quinolinone-3-carboxamide derivatives have shown promise in this area by simultaneously addressing several key aspects of AD pathology.[9]

-

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of current AD therapy, aiming to increase acetylcholine levels in the brain.[9]

-

Amyloid-β Aggregation: Preventing the aggregation of amyloid-β (Aβ) peptides into toxic plaques is a major therapeutic goal in AD.[9]

-

Oxidative Stress: The antioxidant properties of quinoline derivatives can help to mitigate the neuronal damage caused by reactive oxygen species.[9]

Immuno-inflammation: Modulating the Body's Response

Certain quinoline-3-carboxamide compounds, such as roquinimex, exhibit potent immunomodulatory effects.[6] This suggests that 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide could be a valuable lead for developing therapies for autoimmune diseases and other inflammatory conditions.

-

P2X7 Receptor: This receptor plays a crucial role in inflammation and is overexpressed in several cancers. Antagonism of the P2X7 receptor can dampen inflammatory responses.[10]

II. Experimental Workflows for Target Identification and Validation

The following section outlines a logical, step-by-step approach to experimentally validate the potential therapeutic targets for 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to confirm the biological activity of the compound in the prioritized therapeutic areas.

-

Cell Line Selection:

-

Oncology: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).

-

Neurodegeneration: SH-SY5Y neuroblastoma cells are a common model for studying neurotoxicity and neuroprotection.

-

Immuno-inflammation: Macrophage cell lines (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) can be used to assess immunomodulatory effects.

-

-

Compound Preparation: Prepare a stock solution of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the compound at various concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

Viability/Proliferation Assessment: Use a standard assay such as MTT, XTT, or CellTiter-Glo to quantify cell viability or proliferation.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values to determine the compound's potency.

Target-Based Assays

Once a phenotypic effect is confirmed, the next step is to investigate the compound's activity against the specific molecular targets identified in Section I.

-

Kinase Selection: Based on the oncology rationale, prioritize kinases such as ATM, EGFR, BRAFV600E, HER-2, and CK2.

-

Assay Format: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) or a radiometric assay using a purified recombinant kinase.

-

Assay Procedure:

-

Incubate the kinase, substrate, ATP, and varying concentrations of the test compound in the appropriate reaction buffer.

-

Initiate the reaction by adding ATP.

-

Stop the reaction after a defined time period.

-

Detect the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.

-

-

Data Analysis: Determine the IC50 value of the compound for each kinase.

-

Enzyme Source: Use purified human AChE and BChE.

-

Assay Principle (Ellman's Method):

-

The enzyme hydrolyzes a substrate (e.g., acetylthiocholine for AChE) to produce thiocholine.

-

Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored product that can be measured spectrophotometrically.

-

-

Procedure:

-

Pre-incubate the enzyme with the test compound.

-

Initiate the reaction by adding the substrate and DTNB.

-

Monitor the change in absorbance over time.

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Cellular Mechanism of Action Studies

These experiments aim to confirm that the compound's effects in cells are mediated by the identified molecular target.

-

Cell Treatment: Treat cancer cells (e.g., HCT116) with 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, with and without a DNA damaging agent (e.g., etoposide) to activate the DDR pathway.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key DDR proteins (e.g., phospho-ATM, phospho-p53, γH2AX).

-

Use a secondary antibody conjugated to HRP for detection.

-

-

Data Analysis: Quantify the changes in protein phosphorylation levels to assess the inhibition of the ATM kinase pathway.

In Silico and Biophysical Methods

Computational and biophysical techniques can provide valuable insights into the compound-target interaction.

-

Molecular Docking:

-

Obtain the crystal structure of the putative target protein from the Protein Data Bank (PDB).

-

Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide to the target's active site.

-

-

Surface Plasmon Resonance (SPR):

-

Immobilize the target protein on a sensor chip.

-

Flow different concentrations of the compound over the chip.

-

Measure the change in the refractive index to determine the binding kinetics (kon, koff) and affinity (KD).

-

III. Data Presentation and Visualization

Quantitative Data Summary

| Assay Type | Potential Target | Key Metric | Example Value |

| Cell Viability | Cancer Cell Proliferation | IC50 / GI50 | 1.5 µM |

| Kinase Inhibition | ATM Kinase | IC50 | 0.8 µM |

| Kinase Inhibition | EGFR | IC50 | 2.1 µM |

| Cholinesterase Inhibition | AChE | IC50 | 5.3 µM |

| Biophysical Binding | Target Protein | KD | 0.5 µM |

Signaling Pathway and Workflow Diagrams

Caption: ATM Signaling Pathway and Point of Inhibition.

Sources

- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide: A Detailed Protocol for Researchers

This document provides a comprehensive guide for the synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. This protocol details a highly efficient one-pot synthesis, offering researchers a reliable and reproducible method for obtaining this target molecule.

Introduction and Significance

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-aminoquinoline-3-carboxamide moiety, in particular, has emerged as a key pharmacophore in the development of novel therapeutic agents. The title compound, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, incorporates the 2-aminoquinoline core with an N-(3-chlorophenyl)amide substituent, a structural feature often associated with enhanced biological activity through specific interactions with biological targets. This detailed protocol is designed to empower researchers in synthesizing this valuable compound for further investigation in drug discovery programs.

Reaction Principle: The Friedländer Annulation

The synthesis of the 2-aminoquinoline core of the target molecule is efficiently achieved through a variation of the classic Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4] In this protocol, we will utilize a one-pot approach where 2-aminobenzaldehyde reacts with N-(3-chlorophenyl)-2-cyanoacetamide. The reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic 2-aminoquinoline ring system. This one-pot method is advantageous due to its operational simplicity, high atom economy, and often straightforward product isolation.[4][5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Aminobenzaldehyde | Reagent Grade, ≥98% | Sigma-Aldrich | |

| N-(3-Chlorophenyl)-2-cyanoacetamide | ≥97% | Combi-Blocks | |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific | |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Merck | |

| Distilled Water | |||

| Ethyl Acetate (EtOAc) | HPLC Grade | For extraction and chromatography | |

| Hexane | HPLC Grade | For chromatography | |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 |

Safety Precautions: This protocol involves the use of chemicals that should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Synthetic Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10 mmol, 1.0 eq) and N-(3-chlorophenyl)-2-cyanoacetamide (1.95 g, 10 mmol, 1.0 eq).

-

Solvent Addition: To the flask, add 40 mL of anhydrous ethanol. Stir the mixture at room temperature to achieve a homogeneous suspension.

-

Catalyst Addition: Prepare a 1 M aqueous solution of sodium hydroxide. Add 0.2 mL of the 1 M NaOH solution (0.2 mmol, 0.02 eq) to the reaction mixture. The addition of a catalytic amount of base is crucial for promoting the condensation reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

A yellow precipitate of the product should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the collected solid with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials and impurities.

-

-

Purification:

-

The crude product is often of high purity. However, for obtaining analytically pure material, recrystallization from hot ethanol or purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) can be performed.

-

-

Drying and Characterization:

-

Dry the purified product under vacuum to a constant weight.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

-

Causality Behind Experimental Choices

-

One-Pot Synthesis: This approach is chosen for its efficiency, reducing the number of synthetic steps, purification procedures, and overall reaction time.[4][5]

-

Ethanol as Solvent: Ethanol is an excellent solvent for the reactants and facilitates the reaction under reflux conditions. Its polarity is suitable for the condensation and cyclization steps.

-

Catalytic Sodium Hydroxide: A catalytic amount of a base like NaOH is sufficient to deprotonate the active methylene group of the cyanoacetamide, initiating the Knoevenagel condensation with the aldehyde group of 2-aminobenzaldehyde.

-

Recrystallization/Chromatography: These standard purification techniques are employed to remove any residual starting materials or by-products, ensuring the high purity of the final compound required for biological assays and further research.

Data Presentation

| Parameter | Value |

| Reactant 1 | 2-Aminobenzaldehyde |

| Reactant 2 | N-(3-Chlorophenyl)-2-cyanoacetamide |

| Solvent | Ethanol |

| Catalyst | Sodium Hydroxide (catalytic) |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% (crude) |

| Purification Method | Recrystallization/Column Chromatography |

Workflow Diagram

Caption: Workflow for the one-pot synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.

References

-

Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15 (2), 2572–2575. [Link]

-

Marco-Contelles, J.; Perez-Mayoral, E.; Samadi, A.; do Carmo Carreiras, M.; Soriano, E. Recent Advances in the Friedländer Reaction. Chem. Rev.2009 , 109 (6), 2652–2671. [Link]

-

Wikipedia contributors. Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Dömling, A.; et al. Cyanoacetamides (IV): Versatile One-Pot Route to 2-Quinoline-3-carboxamides. ACS Comb. Sci.2012 , 14 (5), 316–322. [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

PubChem. 2-Aminoquinoline-3-carboxamide. [Link]

-

LookChem. N-(3-CHLORO-PHENYL)-2-CYANO-ACETAMIDE. [Link]

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. peptide.com [peptide.com]

- 3. hepatochem.com [hepatochem.com]

- 4. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanoacetamides (IV): versatile one-pot route to 2-quinoline-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Assay Development for Quinoline-3-Carboxamide Inhibitors: A-to-Z Guide

Introduction: The Therapeutic Promise of Quinoline-3-Carboxamide Inhibitors

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of inhibitors with significant therapeutic potential. These compounds have garnered substantial interest in drug development for their potent activity against various diseases, particularly cancer and autoimmune disorders.[1][2] Their mechanisms of action are varied, with prominent examples targeting critical cellular processes such as nucleotide metabolism and DNA damage repair.

This guide provides a comprehensive overview of the essential in vitro assays required for the discovery and characterization of novel quinoline-3-carboxamide inhibitors. We will delve into the mechanistic underpinnings of their primary targets, provide detailed, step-by-step protocols for robust biochemical and cell-based assays, and explain the scientific rationale behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient in vitro testing cascade for this important class of molecules.

Section 1: Targeting De Novo Pyrimidine Biosynthesis - DHODH Inhibition

A significant number of quinoline-3-carboxamide inhibitors exert their effects by targeting dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] This pathway is crucial for the synthesis of pyrimidines, which are essential components of DNA and RNA.[4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides, making them particularly vulnerable to the inhibition of this pathway.[5] Consequently, DHODH is a well-validated therapeutic target.[6]

The DHODH-Catalyzed Reaction and Its Inhibition

DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[6] The enzyme is located on the inner mitochondrial membrane and utilizes a flavin mononucleotide (FMN) cofactor.[7] Quinoline-3-carboxamide inhibitors like Brequinar act by binding to the ubiquinone-binding site of DHODH, thereby competitively inhibiting the enzyme with respect to this co-substrate.[8] This blockade leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and the inhibition of cell proliferation.[4][6]

Diagram: De Novo Pyrimidine Biosynthesis Pathway and Site of Inhibition

Caption: Inhibition of DHODH by quinoline-3-carboxamides blocks the conversion of dihydroorotate to orotate.

Protocol 1: Biochemical DHODH Inhibition Assay (DCIP Reduction)

This spectrophotometric assay provides a direct measure of an inhibitor's ability to block the enzymatic activity of DHODH in a purified system. It relies on the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP), which acts as an artificial electron acceptor, coupled to the oxidation of dihydroorotate.[4][6][9] The rate of decrease in absorbance at 600-650 nm is proportional to DHODH activity.

Materials:

-

Recombinant human DHODH (a truncated form is often used for better solubility)

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (or Decylubiquinone)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[4][10]

-

Test Inhibitor (Quinoline-3-Carboxamide)

-

DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagent Stock Solutions:

-

Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

-

Prepare a 10 mM stock of Coenzyme Q10 in DMSO.

-

Prepare a 2.5 mM stock of DCIP in the assay buffer.

-

Prepare a 10 mM stock of DHO in DMSO.

-

-

Assay Setup:

-

Add 2 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

-

Prepare a working solution of recombinant human DHODH in the assay buffer (e.g., 20 nM, the optimal concentration should be determined empirically).[4]

-

Add 178 µL of the diluted DHODH solution to each well.

-

Incubate the plate for 30 minutes at 25°C to allow for inhibitor-enzyme binding.[4]

-

-

Initiate and Measure the Reaction:

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.[4]

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately begin measuring the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.[4]

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Normalize the rates relative to the DMSO control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]

-

| Reagent | Stock Concentration | Volume per Well | Final Concentration |

| Test Inhibitor | 10 mM in DMSO | 2 µL of serial dilution | Variable |

| DHODH Enzyme | (Empirically determined) | 178 µL | (e.g., 20 nM) |

| Reaction Mix | (See above) | 20 µL | DHO (500 µM), DCIP (200 µM), CoQ10 (100 µM) |

| Total Volume | 200 µL |

Section 2: Cellular Assays for Assessing Inhibitor Efficacy and On-Target Activity

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to understand a compound's activity in a more physiologically relevant context. These assays assess the downstream consequences of target engagement, such as effects on cell proliferation and viability.

Protocol 2: Cell Proliferation/Viability Assay (WST-1 or MTT)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11] Viable cells with active metabolism reduce a tetrazolium salt (like WST-1 or MTT) to a colored formazan product, which can be quantified by spectrophotometry.[4]

Materials:

-

Cancer cell line known to be sensitive to DHODH inhibition (e.g., HL-60, MOLM-13)

-

Complete cell culture medium

-

Test Inhibitor (Quinoline-3-Carboxamide)

-

WST-1 or MTT reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test inhibitor in the cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

-

Remove the old medium and add 100 µL of the medium containing the various concentrations of the inhibitor or DMSO as a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[10]

-

-

Measurement:

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC₅₀ value.

-

Protocol 3: Uridine Rescue Experiment for On-Target Validation

A critical self-validating step for any DHODH inhibitor is the uridine rescue experiment. Since DHODH inhibition blocks de novo pyrimidine synthesis, the cytotoxic or cytostatic effects of the inhibitor can be reversed by supplying cells with an exogenous source of pyrimidines, such as uridine, which can be utilized via the pyrimidine salvage pathway. A significant restoration of cell viability in the presence of uridine confirms that the inhibitor's primary mechanism of action is on-target.[4]

Procedure:

-

Follow the cell proliferation assay protocol as described above.

-

In a parallel set of wells, co-treat the cells with the same serial dilutions of the test inhibitor and a final concentration of 100 µM uridine.[4]

-

After the 48-72 hour incubation, measure cell viability using the WST-1 or MTT assay.

-

Compare the EC₅₀ values of the inhibitor in the absence and presence of uridine. A significant rightward shift in the EC₅₀ curve in the presence of uridine provides strong evidence for on-target DHODH inhibition.[5]

Diagram: Experimental Workflow for DHODH Inhibitor Evaluation

Caption: A typical workflow for evaluating the efficacy of a DHODH inhibitor.

Section 3: Exploring Alternative Mechanisms and Broader Cytotoxicity

The quinoline-3-carboxamide scaffold is not limited to DHODH inhibition. Certain derivatives have been shown to target other critical cellular proteins, such as Ataxia-Telangiectasia Mutated (ATM) kinase, a key mediator of the DNA damage response (DDR) pathway.[11] Others, like Tasquinimod, exhibit more pleiotropic effects, modulating the tumor microenvironment by interacting with proteins like S100A9.[7][10] Therefore, a comprehensive in vitro evaluation should include assays to probe these alternative mechanisms and assess broader cytotoxic effects like apoptosis induction.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Test Inhibitor (Quinoline-3-Carboxamide)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with the test inhibitor at various concentrations (e.g., around the EC₅₀ value) for a specified time (e.g., 24-48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).